Integerrimine N-oxide
Overview
Description
Integerrimine N-oxide is a pyrrolizidine alkaloid primarily found in the butanolic residue of Senecio brasiliensis . This compound is known for its toxicological effects, particularly when exposure occurs prenatally, leading to maternal toxicity and developmental delays in offspring . The molecular formula of this compound is C18H25NO6, and it has a molecular weight of 351.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Integerrimine N-oxide typically involves the oxidation of integerrimine. This process can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide group without over-oxidation .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the principles of organic synthesis involving the extraction of integerrimine from plant sources, followed by its chemical oxidation. The extraction process often involves solvent extraction techniques using solvents like methanol or ethanol, followed by purification steps such as chromatography .
Types of Reactions:
Oxidation: Integerrimine can be oxidized to form this compound using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Integerrimine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Integerrimine N-oxide has several applications in scientific research:
Mechanism of Action
Integerrimine N-oxide exerts its effects primarily through its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects . The molecular targets include cellular enzymes and structural proteins, which are disrupted by the formation of covalent bonds with the N-oxide group . This disruption can lead to cell death or mutations, contributing to its toxicological profile .
Comparison with Similar Compounds
Integerrimine: The parent compound of Integerrimine N-oxide, lacking the N-oxide group.
Senecionine N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.
Heliosupine N-oxide: A structurally related compound with similar biological activities.
Uniqueness: this compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar alkaloids . This functional group is responsible for its ability to form covalent adducts with cellular macromolecules, leading to its pronounced toxicological effects .
Properties
IUPAC Name |
(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-NRTYDQPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85955-28-8 | |
Record name | Integerrimine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the insecticidal properties of Integerrimine N-oxide?
A: While this compound itself has not been extensively studied for its insecticidal properties, research suggests that its parent compound, Integerrimine, and other pyrrolizidine alkaloids like seneciphylline exhibit insecticidal effects. Seneciphylline, in particular, showed high effectiveness against greenhouse whitefly eggs. [] This suggests that this compound, as a pyrrolizidine alkaloid, might possess similar insecticidal potential, though further research is needed to confirm this.
Q2: What are the potential toxicological effects of prenatal exposure to this compound?
A: Research indicates that prenatal exposure to this compound can have detrimental effects on offspring development. Studies in rats have shown that such exposure can impair maternal care and negatively impact the physical and behavioral development of the offspring. [] Further research is crucial to understand the specific mechanisms of toxicity and potential long-term consequences of prenatal this compound exposure.
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